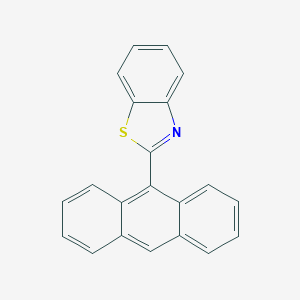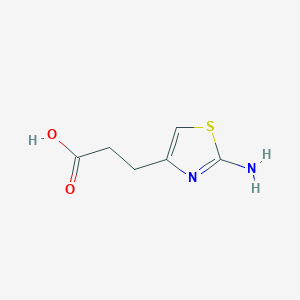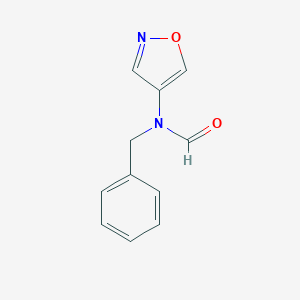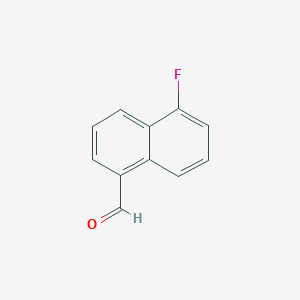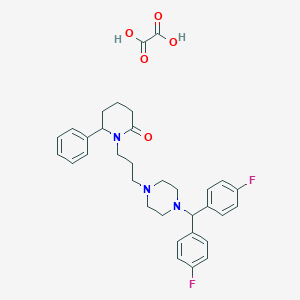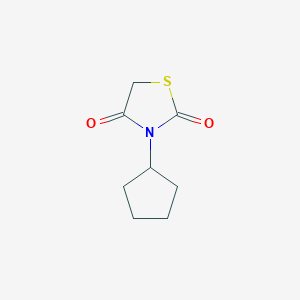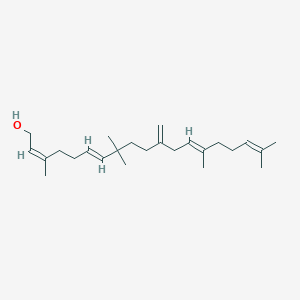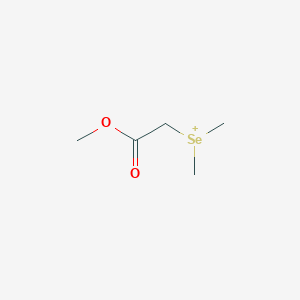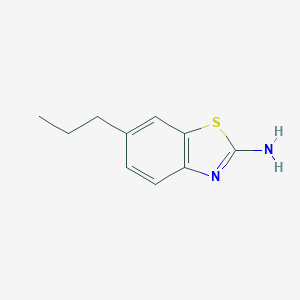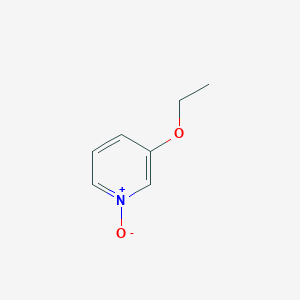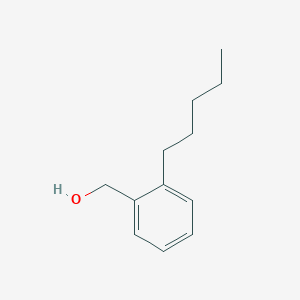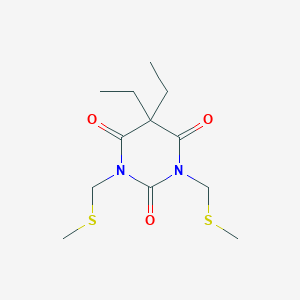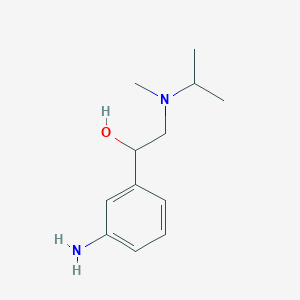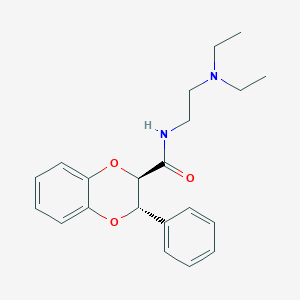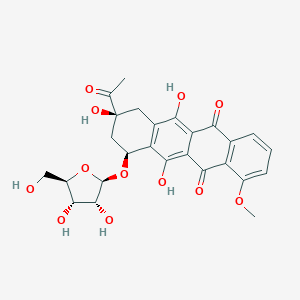
7-O-Ribofuranosyldaunomycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Ribofuranosyldaunomycinone is a natural product that belongs to the anthracycline family of antibiotics. It is commonly referred to as RDM-1 and is produced by Streptomyces sp. RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines.
Mécanisme D'action
RDM-1 exerts its cytotoxic activity by intercalating into DNA and inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity.
Effets Biochimiques Et Physiologiques
RDM-1 has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity. RDM-1 has also been shown to induce oxidative stress in cancer cells, which results in the production of reactive oxygen species (ROS) and the activation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of RDM-1 is its potent cytotoxic activity against various cancer cell lines. RDM-1 also has a unique mechanism of action, which makes it a promising candidate for the development of new cancer therapies. However, RDM-1 has some limitations for lab experiments, such as its low solubility in water, which makes it difficult to administer in vivo. RDM-1 also has some toxic side effects, which limit its clinical use.
Orientations Futures
There are many future directions for the research and development of RDM-1. One direction is to develop new analogs of RDM-1 with improved solubility and reduced toxicity. Another direction is to investigate the potential of RDM-1 in combination with other chemotherapeutic agents to enhance its cytotoxic activity. Additionally, the development of new drug delivery systems for RDM-1 could improve its efficacy and reduce its toxicity. Finally, further research is needed to fully understand the mechanism of action of RDM-1 and its potential for the treatment of various types of cancer.
Conclusion
In conclusion, RDM-1 is a promising natural product with potent cytotoxic activity against various cancer cell lines. Its unique mechanism of action makes it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand its mechanism of action and to overcome its limitations for lab experiments. The future directions for the research and development of RDM-1 are promising and could lead to the development of new and effective cancer therapies.
Méthodes De Synthèse
RDM-1 is synthesized by the fermentation of Streptomyces sp. The isolation of RDM-1 involves the extraction of the compound from the culture broth followed by purification using various chromatographic techniques. The chemical structure of RDM-1 was determined using various spectroscopic techniques such as UV, IR, and NMR.
Applications De Recherche Scientifique
RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which is an important enzyme involved in DNA replication and cell division. RDM-1 has also been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting angiogenesis.
Propriétés
Numéro CAS |
105444-04-0 |
|---|---|
Nom du produit |
7-O-Ribofuranosyldaunomycinone |
Formule moléculaire |
C26H26O12 |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O12/c1-9(28)26(35)6-11-16(13(7-26)37-25-24(34)21(31)14(8-27)38-25)23(33)18-17(20(11)30)19(29)10-4-3-5-12(36-2)15(10)22(18)32/h3-5,13-14,21,24-25,27,30-31,33-35H,6-8H2,1-2H3/t13-,14+,21+,24+,25+,26-/m0/s1 |
Clé InChI |
OJTIHTGLDWDELH-MCDZYTKUSA-N |
SMILES isomérique |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
SMILES canonique |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
Synonymes |
7-O-(D-ribofuranosyl)daunomycinone 7-O-RFDNM 7-O-ribofuranosyldaunomycinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



